molecular formula C29H15F3N2O5 B11979439 [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate CAS No. 303094-57-7

[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate

Cat. No.: B11979439
CAS No.: 303094-57-7
M. Wt: 528.4 g/mol
InChI Key: GFTWZGKMXCKNON-UHFFFAOYSA-N
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Description

[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate is a complex organic compound that combines the structural features of chromen, phenazine, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the chromen core through a cyclization reaction. This is followed by the introduction of the phenoxy and trifluoromethyl groups via electrophilic aromatic substitution reactions. The final step involves the coupling of the chromen derivative with phenazine-2-carboxylate under conditions that facilitate esterification.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenazine moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions include quinone derivatives from oxidation, hydroxyl derivatives from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions. It can be used in assays to investigate the binding affinity and specificity of various enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding or by altering the enzyme’s conformation. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate: shares similarities with other chromen derivatives, such as [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] benzoate and [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate.

    Phenazine derivatives: like phenazine-2-carboxylic acid and phenazine-1-carboxamide also exhibit similar structural features.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

CAS No.

303094-57-7

Molecular Formula

C29H15F3N2O5

Molecular Weight

528.4 g/mol

IUPAC Name

[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate

InChI

InChI=1S/C29H15F3N2O5/c30-29(31,32)27-26(37-17-6-2-1-3-7-17)25(35)19-12-11-18(15-24(19)39-27)38-28(36)16-10-13-22-23(14-16)34-21-9-5-4-8-20(21)33-22/h1-15H

InChI Key

GFTWZGKMXCKNON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=NC6=CC=CC=C6N=C5C=C4)C(F)(F)F

Origin of Product

United States

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